

Determining the Solubility of 3-Bromo-4-morpholinobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-4-morpholinobenzaldehyde

Cat. No.: B1290534

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Abstract

3-Bromo-4-morpholinobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and chemical entities. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Bromo-4-morpholinobenzaldehyde** and presents a detailed experimental protocol for determining its solubility. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, empowering researchers to make informed decisions in their synthetic and developmental workflows.

Physicochemical Properties of 3-Bromo-4-morpholinobenzaldehyde

A summary of the available physicochemical data for **3-Bromo-4-morpholinobenzaldehyde** is presented in Table 1. While specific solubility data is not widely published, the properties listed below can provide initial guidance for solvent selection.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂	[1][2]
Molecular Weight	270.12 g/mol	[1][2][3]
CAS Number	263349-24-2	[1][3][4]
Appearance	Off-white to white solid	[1]
Purity	98%	[2]
Boiling Point (Predicted)	406.8 ± 45.0 °C at 760 Torr	[1]
Density (Predicted)	1.495 ± 0.06 g/cm ³ at 20 °C	[1]
Refractive Index (Predicted)	1.609	[1]
Storage Conditions	Store in Refrigerator (2 to 8 °C), Inert atmosphere	[1]

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a reliable technique for determining the solubility of a compound in various organic solvents. This procedure can be coupled with High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry for accurate quantification.

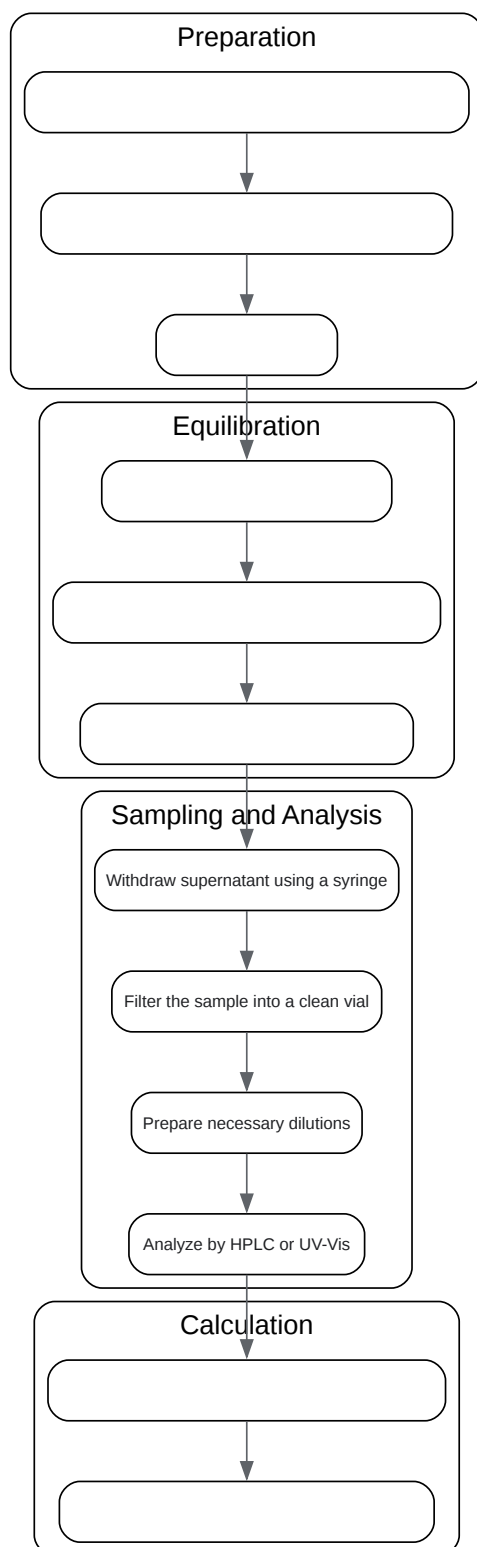
Materials and Equipment

- **3-Bromo-4-morpholinobenzaldehyde** (solid)
- Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene)
- Thermostatically controlled shaker or water bath
- Analytical balance
- Vials with screw caps

- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Workflow for Solubility Determination



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Caption: Experimental workflow for determining the solubility of **3-Bromo-4-morpholinobenzaldehyde**.

Step-by-Step Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **3-Bromo-4-morpholinobenzaldehyde** to several vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.
 - Dispense a precise volume of the chosen organic solvent into each vial.
 - Tightly seal the vials to prevent solvent evaporation during equilibration.
- Equilibration:
 - Place the vials in a thermostatic shaker set to the desired temperature.
 - Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is generally recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; the concentration should be constant.^[5]
 - Once agitation is complete, let the vials stand in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.^[5]
- Sample Collection and Preparation:
 - Carefully withdraw a sample of the clear supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.^[5]
 - Perform accurate dilutions of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

Analysis

2.4.1. HPLC Method

- Calibration Curve: Prepare a series of standard solutions of **3-Bromo-4-morpholinobenzaldehyde** of known concentrations in the chosen solvent. Generate a calibration curve by plotting the chromatographic peak area against the corresponding concentrations.^[5]
- Sample Analysis: Inject the diluted sample into the HPLC system.
- Quantification: Determine the concentration of **3-Bromo-4-morpholinobenzaldehyde** in the diluted sample using the calibration curve.

2.4.2. UV-Vis Spectrophotometry Method

- This method is applicable if **3-Bromo-4-morpholinobenzaldehyde** exhibits a distinct absorbance maximum at a wavelength where the solvent is transparent.
- Calibration Curve: Prepare standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorbance (λ_{max}) versus concentration.^[5]
- Sample Analysis: Measure the absorbance of the diluted sample.
- Quantification: Calculate the concentration from the calibration curve using the Beer-Lambert law.

Calculation of Solubility

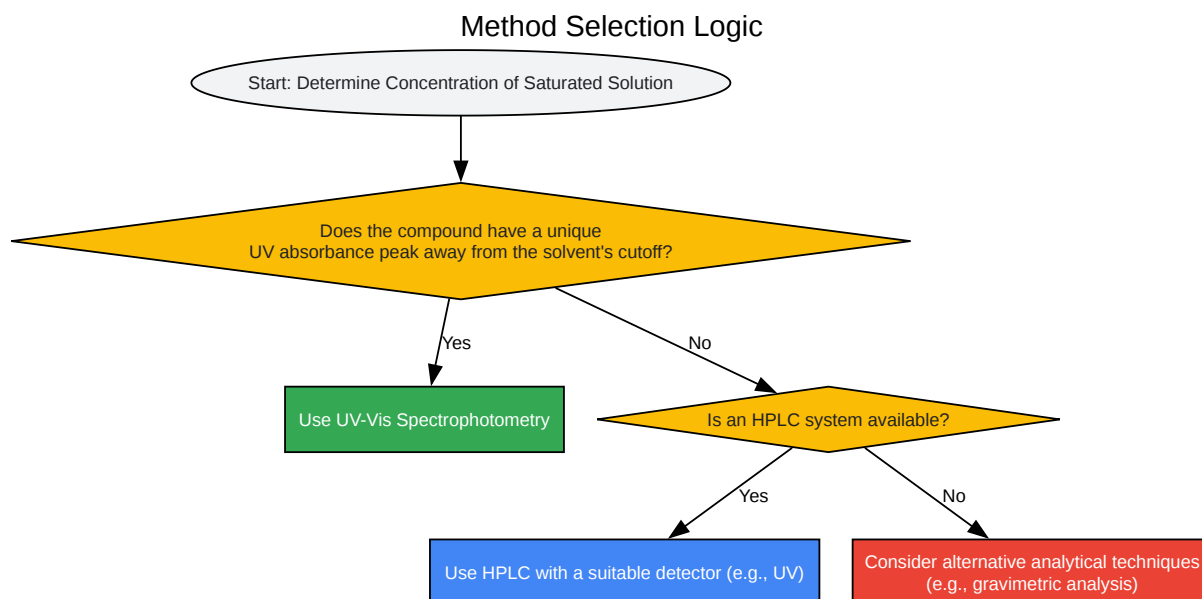
The solubility can be calculated using the following formula:

$$\text{Solubility} = \text{Concentration from analysis} \times \text{Dilution factor}$$

The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Logical Pathway for Method Selection

The choice between HPLC and UV-Vis spectrophotometry for concentration determination depends on several factors, including the properties of the analyte and the solvent, as well as the available instrumentation.



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Caption: Decision tree for selecting an analytical method for solubility determination.

Conclusion

While published quantitative data on the solubility of **3-Bromo-4-morpholinobenzaldehyde** in organic solvents is scarce, this guide provides the necessary tools for researchers to determine this crucial parameter in-house. By following the detailed experimental protocol and leveraging the appropriate analytical techniques, scientists and drug development professionals can generate the high-quality data needed to advance their research and development activities.

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